molecular formula C21H19N4NaO5S B14465911 Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt CAS No. 66214-48-0

Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt

Cat. No.: B14465911
CAS No.: 66214-48-0
M. Wt: 462.5 g/mol
InChI Key: ZXMBXUGIZDIZBF-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of azo groups and an ethoxyphenyl substituent. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt typically involves the diazotization of 4-ethoxyaniline followed by coupling with 3-methoxyaniline. The resulting azo compound is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group. The final step involves neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound often employs continuous reactors, such as falling film reactors, for the sulfonation process. This method ensures efficient and consistent production, meeting the high demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of corresponding amines.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Reagents like phosphorus pent

Properties

CAS No.

66214-48-0

Molecular Formula

C21H19N4NaO5S

Molecular Weight

462.5 g/mol

IUPAC Name

sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C21H20N4O5S.Na/c1-3-30-18-10-7-15(8-11-18)22-25-20-12-9-17(14-21(20)29-2)24-23-16-5-4-6-19(13-16)31(26,27)28;/h4-14H,3H2,1-2H3,(H,26,27,28);/q;+1/p-1

InChI Key

ZXMBXUGIZDIZBF-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC.[Na+]

Origin of Product

United States

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